

Application Notes and Protocols for JC-9 in Adherent Cell Cultures

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Compound of Interest

Compound Name: JC-9

Cat. No.: B12372439

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Introduction

JC-9 is a lipophilic cationic dye utilized to measure mitochondrial membrane potential ($\Delta\Psi_m$), a key indicator of cellular health and a critical parameter in the study of apoptosis.^{[1][2]} In healthy, non-apoptotic cells, **JC-9** accumulates in the mitochondria, driven by the high membrane potential, and forms characteristic J-aggregates that emit a red fluorescence.^{[1][2]} Conversely, in apoptotic or metabolically stressed cells, the mitochondrial membrane potential collapses, preventing the accumulation of **JC-9**.^[1] In these cells, the dye remains in the cytoplasm in its monomeric form, exhibiting green fluorescence.^{[1][2]} The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential, allowing for the ratiometric detection of mitochondrial depolarization, a hallmark of early-stage apoptosis.^[1]

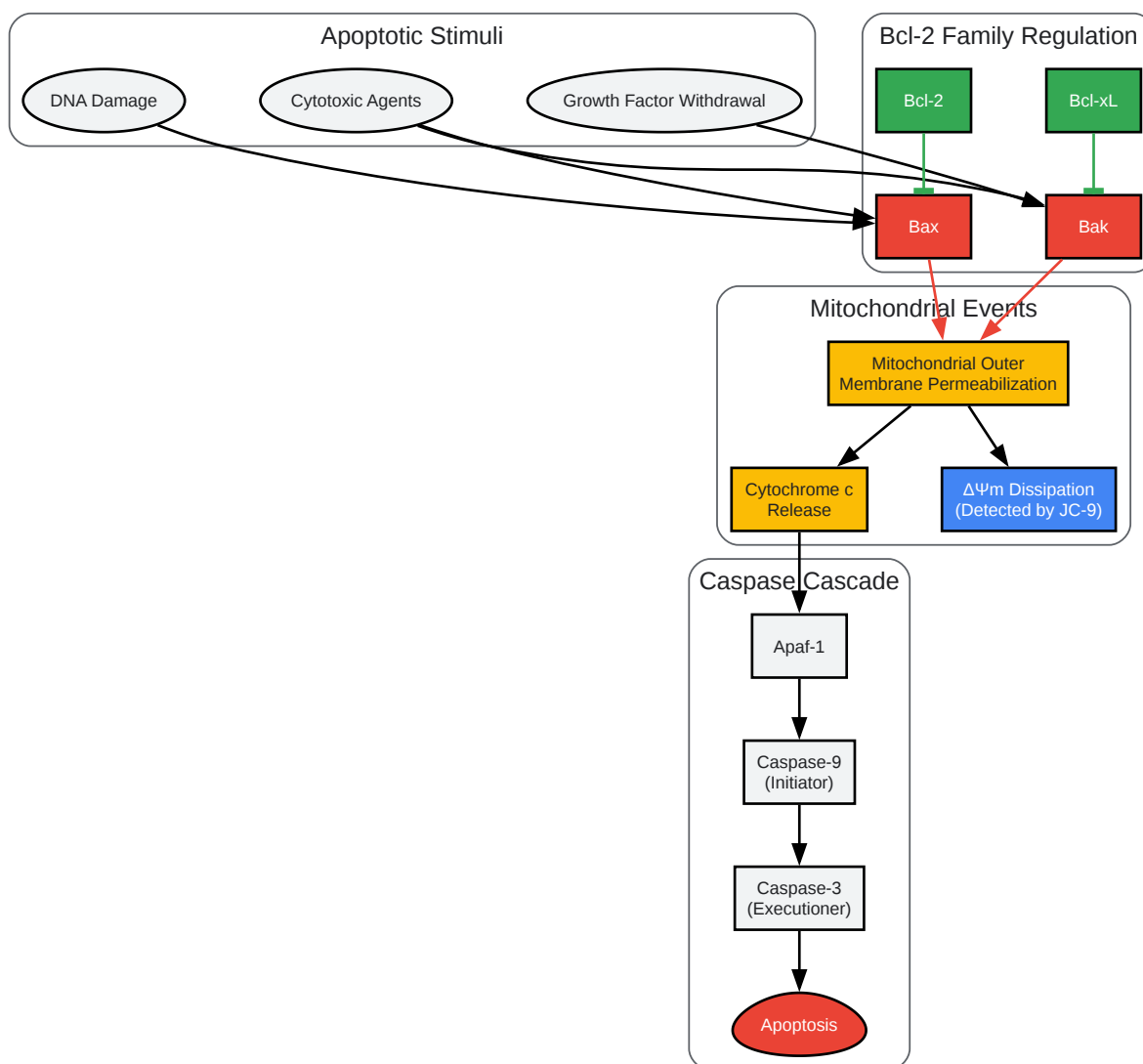
These application notes provide detailed protocols for the use of **JC-9** with adherent cell cultures for both qualitative analysis by fluorescence microscopy and quantitative analysis using a fluorescence plate reader.

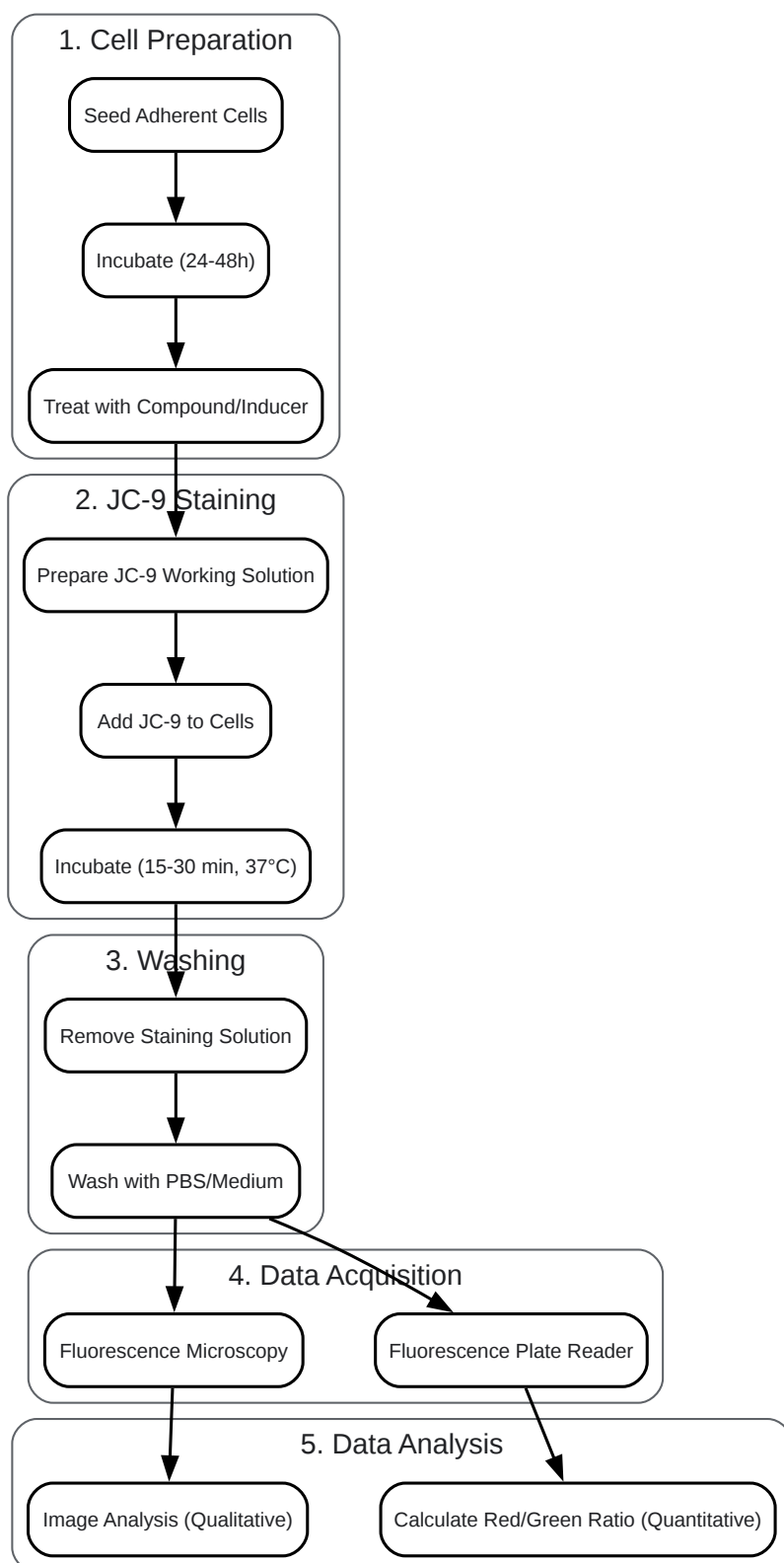
Mechanism of Action and Signaling Pathway

JC-9's utility in apoptosis research stems from its ability to detect the dissipation of the mitochondrial membrane potential, an early event in the intrinsic (or mitochondrial) pathway of

apoptosis. This pathway is initiated by various intracellular stimuli, such as DNA damage, growth factor withdrawal, or cytotoxic agents.

Intrinsic Apoptosis Signaling Pathway Leading to Mitochondrial Depolarization





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References

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